molecular formula C25H26BrNO4S B14929529 Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 438613-30-0

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B14929529
CAS No.: 438613-30-0
M. Wt: 516.4 g/mol
InChI Key: QRZJTKMPSSMHMG-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. The starting materials typically include 4-bromophenol, methylthiophene, and ethyl acetoacetate. The synthesis process may involve:

    Formation of 4-bromophenoxy methyl derivative: This step involves the reaction of 4-bromophenol with formaldehyde and a base to form the 4-bromophenoxy methyl group.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the hexahydroquinoline core.

    Esterification: The final step involves esterification with ethyl acetoacetate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-bromophenoxy)methyl]benzoate
  • Ethyl 4-(bromomethyl)benzoate
  • Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate

Uniqueness

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Biological Activity

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action supported by recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : A hexahydroquinoline moiety with various substituents.
  • Functional Groups : Includes an ethyl ester, a bromophenoxy group, and a methylthiophene ring.

This unique combination of structural features may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance:

  • Cell Line Studies : The compound exhibited notable antiproliferative effects against various cancer cell lines. In vitro assays demonstrated IC50 values ranging from 3.20 μM to 57 μM across different cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) .
Cell LineIC50 (μM)Mechanism of Action
HCT1163.20EGFR inhibition
MCF-724.0Apoptosis induction
A54957.0Cell cycle arrest

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects:

  • Mechanism : Inhibition of pro-inflammatory cytokines was observed in cell-based assays, suggesting its role in modulating inflammatory pathways .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity:

  • Bacterial Studies : Against various bacterial strains, the compound demonstrated effective inhibition with minimum inhibitory concentrations (MIC) ranging from 10 μg/mL to 50 μg/mL .

Case Studies

  • Study on Antiproliferative Effects :
    • Conducted on multiple cancer cell lines, this study revealed that the compound's antiproliferative activity was significantly linked to its ability to inhibit EGFR kinase activity. The binding affinity was assessed through in silico modeling, which confirmed strong interactions with the target protein .
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to controls. Histopathological examinations indicated a decrease in proliferative markers within tumor tissues .

The mechanisms underlying the biological activities of this compound include:

  • EGFR Inhibition : The compound effectively inhibits epidermal growth factor receptor (EGFR) signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Properties

CAS No.

438613-30-0

Molecular Formula

C25H26BrNO4S

Molecular Weight

516.4 g/mol

IUPAC Name

ethyl 4-[4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H26BrNO4S/c1-4-30-25(29)22-14(2)27-19-6-5-7-20(28)23(19)24(22)21-12-16(15(3)32-21)13-31-18-10-8-17(26)9-11-18/h8-12,24,27H,4-7,13H2,1-3H3

InChI Key

QRZJTKMPSSMHMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(S3)C)COC4=CC=C(C=C4)Br)C(=O)CCC2)C

Origin of Product

United States

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